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5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid

Catalog No.
S575291
CAS No.
479-30-1
M.F
C8H7NO5
M. Wt
197.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid

CAS Number

479-30-1

Product Name

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid

IUPAC Name

5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

InChI

InChI=1S/C8H7NO5/c1-3-6(10)5(8(13)14)4(2-9-3)7(11)12/h2,10H,1H3,(H,11,12)(H,13,14)

InChI Key

LVJJEIJOKPHQOU-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)C(=O)O)C(=O)O

Synonyms

Ichiba Acid

Canonical SMILES

CC1=NC=C(C(=C1O)C(=O)O)C(=O)O

Precursor to Vitamin B6 Synthesis:

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (also known as 5-hydroxy-6-methylpyridine-3,4-dicarboxylate) serves as a crucial intermediate in the synthesis of vitamin B6 (pyridoxine) []. Studies have explored various methods for its reduction to pyridoxine, with silane-based reagents demonstrating promising results []. These findings contribute to the development of alternative pathways for vitamin B6 production, potentially leading to improved efficiency and cost-effectiveness.

Investigation of Tautomerization:

The compound exhibits a phenomenon called tautomerization, where it exists in two different forms that are rapidly interconverting. These forms are 5-hydroxy-6-methylpyridine-3,4-dicarboxylate and 5-oxido-6-methylpyridinium-3,4-dicarboxylate. Research in this area delves into the factors influencing the equilibrium between these tautomers and their impact on the overall properties of the molecule.

Potential Applications in Drug Discovery:

The pyridinedicarboxylate scaffold, present in 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid, is a common structural motif found in various biologically active compounds []. This has led to investigations exploring the potential of this molecule or its derivatives as lead structures for drug discovery.

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is a pyridinecarboxylic acid characterized by its hydroxyl and carboxyl functional groups. This compound is a derivative of cinchomeronic acid and is classified as a monohydroxypyridine. Its molecular formula is C_8H_9O_5N, and it has a molecular weight of approximately 185.16 g/mol. The compound exhibits a complex structure that allows for various chemical interactions and biological activities, making it a subject of interest in both organic chemistry and pharmacology .

HMPD itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor to vitamin B6, which plays a crucial role in various cellular processes. Vitamin B6 acts as a coenzyme for over 100 enzymes involved in amino acid metabolism, neurotransmitter synthesis, and carbohydrate and lipid metabolism [].

Typical of carboxylic acids and pyridines:

  • Decarboxylation: Under certain conditions, the carboxyl groups can be removed to yield simpler derivatives.
  • Esterification: Reacting with alcohols can produce esters, which are often more soluble in organic solvents.
  • Reduction: The hydroxyl group can be reduced to yield various alcohol derivatives.
  • Oxidation: The compound may also undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or ketones .

Research indicates that 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid exhibits notable biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
  • Enzyme Inhibition: The compound may inhibit certain enzymes, which could have implications for metabolic pathways related to diseases such as diabetes and cancer.
  • Neuroprotective Effects: Preliminary studies suggest that it may protect neuronal cells from damage, indicating potential applications in neurodegenerative disorders .

Several methods are available for synthesizing 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid:

  • Multi-step Synthesis:
    • Starting from pyridine derivatives, the synthesis involves multiple steps including methylation and carboxylation.
  • Direct Synthesis from Precursors:
    • Utilizing specific reagents that can introduce hydroxyl and carboxyl groups directly onto the pyridine ring.
  • Biological Synthesis:
    • Certain microorganisms can produce this compound through metabolic pathways, offering an eco-friendly alternative for its synthesis .

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid has various applications across different fields:

  • Pharmaceuticals: It is being investigated for its potential therapeutic effects in treating oxidative stress-related diseases.
  • Agriculture: The compound may serve as a biopesticide or growth enhancer due to its biological activity.
  • Chemical Industry: Used as an intermediate in the synthesis of more complex organic compounds .

Interaction studies reveal that 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid can interact with various biological molecules:

  • Protein Binding: Research indicates that it can bind to specific proteins, influencing their activity and stability.
  • Metabolic Pathways: It may affect key metabolic pathways by interacting with enzymes involved in energy metabolism and detoxification processes .

Several compounds share structural similarities with 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Cinchomeronic AcidParent compound; contains similar ringsPrecursor to 5-hydroxy derivatives
5-Hydroxy-pyridine-2-carboxylic AcidContains hydroxyl and carboxyl groupsDifferent position of functional groups
6-Methylpyridine-3-carboxylic AcidMethylated pyridine derivativeLacks the additional carboxylic group
2-Pyridinecarboxylic AcidSimpler structure with fewer functional groupsUsed in various industrial applications

The uniqueness of 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid lies in its specific arrangement of hydroxyl and carboxyl groups on the pyridine ring, which enhances its biological activity compared to other similar compounds .

Physical Description

Solid

XLogP3

0.5

UNII

60H2Q57ICL

Other CAS

479-30-1

Wikipedia

5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid

Dates

Last modified: 04-14-2024

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